molecular formula C20H19NO3S B2889781 (5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-11-0

(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2889781
CAS No.: 917602-11-0
M. Wt: 353.44
InChI Key: MVVSIZNXRWQGKM-ATVHPVEESA-N
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Description

The compound (5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The target compound is synthesized via Knoevenagel condensation, a common method for TZDs, where 1,3-thiazolidine-2,4-dione reacts with a substituted aldehyde (here, 2-(4-tert-butylphenoxy)benzaldehyde) under basic conditions . The 4-tert-butylphenoxy substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-20(2,3)14-8-10-15(11-9-14)24-16-7-5-4-6-13(16)12-17-18(22)21-19(23)25-17/h4-12H,1-3H3,(H,21,22,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVSIZNXRWQGKM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H19NO3SC_{20}H_{19}NO_3S, with a molecular weight of approximately 353.43 g/mol. The synthesis typically involves a multi-step process that begins with the reaction of 4-tert-butylphenol with 3-chloropropanol to form an intermediate compound, which is then reacted with 4-formylbenzoic acid. The final condensation with thiazolidine-2,4-dione yields the target compound under basic conditions .

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives are known for their antimicrobial properties . Studies have shown that compounds similar to this compound exhibit significant activity against various bacteria and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal infections : Displayed antifungal activity against Candida albicans.

The presence of electron-withdrawing groups like halogens on the phenyl ring has been found to enhance antimicrobial activity significantly .

Anticancer Activity

Recent studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways. For example, certain derivatives have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and diabetes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismZone of Inhibition (mm)Reference
Compound AS. aureus15
Compound BE. coli12
Compound CC. albicans18

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of thiazolidine derivatives. These models indicate that structural modifications can lead to enhanced potency against various biological targets. For instance, substituents at specific positions on the thiazolidine ring significantly influence both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among TZD derivatives lie in the benzylidene substituents and N3-side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected TZD Derivatives
Compound Name/ID Substituent(s) Key Features Biological Activity Reference(s)
Target Compound 2-(4-tert-butylphenoxy)phenyl High lipophilicity due to bulky tert-butyl group; potential metabolic stability Not explicitly reported -
(5Z)-5-(4-Ethoxybenzylidene) derivative 4-ethoxybenzylidene Ethoxy group enhances solubility; tested for hypolipidemic activity Hypolipidemic (in vivo studies)
L-173 4-chlorophenyl + triazole-piperazine side chain Chlorine substituent improves antifungal activity; moderate solubility Antifungal, Anticancer
SMI-IV-1 Pyridin-4-yl Polar pyridinyl group; docking score: -3.8 (PPAR-γ interaction) Hypolipidemic (in silico)
(Z)-5-(3,4-dimethoxybenzylidene) 3,4-dimethoxybenzylidene Methoxy groups enhance electron density; antioxidant potential Antioxidant (DPPH assay)
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance antioxidant activity via radical stabilization, whereas electron-withdrawing groups (e.g., chlorine in ) may improve receptor binding in antifungal applications.
  • Steric Effects : Bulky substituents like tert-butyl may hinder rotational freedom, stabilizing the Z-configuration and influencing target binding .
Table 3: Docking Scores and Bioactivity of Selected TZDs
Compound ID Substituent Docking Score (PPAR-γ) Activity Insight
SMI-IV-1 Pyridin-4-yl -3.8 Moderate interaction due to polar group
SMI-IV-4 3-Amino-4-hydroxyphenyl -5.1 Strongest interaction; polar + H-bonding
  • The target compound’s tert-butylphenoxy group may exhibit unique hydrophobic interactions with PPAR-γ or other targets, though its docking score remains unstudied.
  • Antifungal activity in L-173 is attributed to chlorine’s electronegativity and triazole side chain , whereas tert-butyl’s bulk may favor different mechanisms.

Physicochemical Properties

  • Solubility : Ethoxy and methoxy derivatives show higher solubility in aqueous buffers compared to tert-butyl or chlorine analogs .
  • Melting Points : Bulky substituents (e.g., tert-butyl) lower melting points (e.g., 83–85°C for a methoxy analog vs. ~150°C for simpler TZDs).

Q & A

Q. What are the common synthetic routes for preparing (5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, and what key reaction conditions influence the yield of the Knoevenagel condensation step?

  • Methodological Answer : The synthesis typically involves a multi-step approach :

Thiazolidinedione Core Formation : React α-haloketones with thiourea under basic conditions (e.g., NaOH in ethanol) to form the thiazolidine-2,4-dione scaffold .

Benzylidene Introduction : Perform a Knoevenagel condensation between the thiazolidinedione and a substituted benzaldehyde derivative. Critical conditions include:

  • Catalyst : Piperidine or ammonium acetate.
  • Solvent : Ethanol or toluene under reflux.
  • Temperature : 80–100°C for 6–12 hours.
    Yield optimization requires strict anhydrous conditions and stoichiometric control of the aldehyde .

Q. Which analytical techniques are critical for characterizing the stereochemical purity and confirming the Z-configuration of the benzylidene moiety in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H-NMR : The coupling constant (J) between the benzylidene proton (H-C=) and the adjacent thiazolidinedione proton is typically >10 Hz for the Z-isomer, confirming restricted rotation .
  • ¹³C-NMR : Chemical shifts for the carbonyl groups (C=O) at ~170–175 ppm validate the thiazolidinedione core .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection monitors isomeric purity (≥95%) using a C18 column and acetonitrile/water gradient .

Q. How does the substitution pattern on the benzylidene and thiazolidinedione rings influence the compound's antimicrobial potency, and what in vitro assays are typically used to validate these effects?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Assays :

MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

Time-Kill Kinetics : Assess bactericidal activity over 24 hours to determine concentration-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed between in vitro enzyme inhibition assays and cellular models for thiazolidinedione derivatives?

  • Methodological Answer :
  • Data Reconciliation :

Permeability Assessment : Use Caco-2 cell monolayers to evaluate compound permeability and efflux ratios (P-gp involvement) .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that reduce cellular efficacy .

Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What strategies are employed to optimize microwave-assisted synthesis protocols for thiazolidinedione analogs to enhance reaction efficiency while minimizing side-product formation?

  • Methodological Answer :
  • Microwave Parameters :
  • Power : 150–300 W for controlled heating.
  • Solvent Selection : Use high-boiling solvents (e.g., DMF or DMSO) to prevent vaporization.
  • Reaction Time : Reduce from hours (conventional) to 10–30 minutes.
  • Byproduct Mitigation :
  • Add molecular sieves to absorb water, preventing retro-Knoevenagel reactions .

Q. What computational approaches are utilized to predict the binding affinity of this compound derivatives to target proteins, and how can these models be validated experimentally?

  • Methodological Answer :
  • In Silico Methods :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions (e.g., PPAR-γ binding pocket) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions .

  • Experimental Validation :
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) .
  • X-ray Crystallography : Resolve co-crystal structures to confirm docking poses .

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